molecular formula C13H7BrOS3 B068458 5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde CAS No. 161726-69-8

5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde

Cat. No. B068458
M. Wt: 355.3 g/mol
InChI Key: DSYKMLTVEGWLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde is a compound of interest due to its bromine and carboxaldehyde functional groups, which offer unique reactivity and the potential for further functionalization. These characteristics make it a valuable intermediate for organic synthesis, particularly in the synthesis of conjugated polymers and small molecules with specific electronic properties.

Synthesis Analysis

The synthesis of similar brominated thiophene derivatives typically involves bromination reactions under controlled conditions. For instance, bromination of acetophenone and 2-acetothienone with bromine in concentrated sulfuric acid leads to derivatives predominantly on the aromatic ring, indicating a possible pathway for synthesizing the desired compound (Gol'dfarb, Novikova, & Belen’kii, 1971). A novel approach to synthesize 2,2':5',2''-terthiophene derivatives involves the reaction of bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids to obtain 5'-bromo derivatives, which are further processed to yield desired compounds (Kostyuchenko et al., 2018).

Molecular Structure Analysis

The molecular structure of brominated thiophene derivatives reveals a complex interaction between the thiophene rings and the substituents, which significantly impacts their electronic properties. The addition of bromine atoms to thiophene rings has been shown to influence their photophysical and electrochemical characteristics, making them applicable in various organic electronics applications.

Chemical Reactions and Properties

Brominated thiophene compounds participate in various chemical reactions, including coupling reactions that are pivotal for constructing more complex molecules. For example, palladium-catalyzed cross-coupling reactions allow for the synthesis of organothiophene derivatives with potential application in organic semiconductors (Kostyuchenko, Drozdova, & Fisyuk, 2017).

Scientific Research Applications

  • Organic Semiconductor Research

    • Summary of Application : “5’‘-Bromo-2,2’:5’,2’'-terthiophene-5-carboxaldehyde” is used as a building block in the field of organic semiconductor research . It’s used in the synthesis of small molecule semiconductors, particularly those involving thiophene units .
  • Dye-Sensitized Solar Cells

    • Summary of Application : This compound is used in the preparation of organic dyes for dye-sensitized solar cells .
    • Results or Outcomes : The use of this compound in the synthesis of dyes for dye-sensitized solar cells can lead to improved performance of the solar cells .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYKMLTVEGWLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565806
Record name 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde

CAS RN

161726-69-8
Record name 3~5~-Bromo[1~2~,2~2~:2~5~,3~2~-terthiophene]-1~5~-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
5''-Bromo-2,2':5',2''-terthiophene-5-carboxaldehyde

Citations

For This Compound
7
Citations
Y Lin, ZG Zhang, Y Li, D Zhu, X Zhan - Journal of Materials Chemistry …, 2013 - pubs.rsc.org
A series of one, two and three-branched push–pull molecules (TPA-1T-CA, TPA-2T-CA, TPA-3T-CA, L(TPA-3T-CA) and S(TPA-3T-CA)) with triphenylamine–oligothiophene hybrids as …
Number of citations: 43 pubs.rsc.org
T Gao, C He, C Liu, Y Fan, C Zhao, C Zhao… - Physical Chemistry …, 2021 - pubs.rsc.org
The use of graphene as a new type of electrode at molecular junctions has led to a renewal of molecular electronics. Indeed, the symmetry breaking induced by the graphene electrode …
Number of citations: 6 pubs.rsc.org
DM Almenningen, HE Hansen, AF Buene, BH Hoff… - Dyes and …, 2022 - Elsevier
To ensure high photocurrents from dye-sensitized solar cells (DSSC), it is important that the dye absorbs as much of the energy from the sunlight as possible. To achieve a wide …
Number of citations: 3 www.sciencedirect.com
S Kuwabara, N Yamamoto… - …, 2011 - ACS Publications
Poly(9,9-di-n-octylfluorene-2,7-vinylene)s (PFVs) containing an oligo(thiophene) moiety at the chain ends have been prepared and identified. Fluorescence spectra of PFVs containing …
Number of citations: 34 pubs.acs.org
S Gauthier, B Caro, F Robin-Le Guen… - Dalton …, 2014 - pubs.rsc.org
In this joint experimental–theoretical work, we present the synthesis and optical and electrochemical characterization of five new bis-acetylide platinum complex dyes end capped with …
Number of citations: 48 pubs.rsc.org
Y Lin, ZG Zhang, H Bai, Y Li, X Zhan - Chemical Communications, 2012 - pubs.rsc.org
A star-shaped oligothiophene based on triphenylamine as a core and 2-ethylhexyl cyanoacetate as end groups (S(TPA-3T-CA)) was synthesized. S(TPA-3T-CA) exhibited strong …
Number of citations: 86 pubs.rsc.org
Y Lin, L Ma, Y Li, Y Liu, D Zhu… - Advanced Energy …, 2014 - Wiley Online Library
An oligothiophene-based molecule (BDT-3T-CA) using a molecular engineering approach is applied to solution-processed layer-by-layer solar cells. The solar cells based on BDT-3T-…
Number of citations: 106 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.